2,3-Dimethyl-6-quinoxalinesulfonic acid
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Overview
Description
2,3-Dimethyl-6-quinoxalinesulfonic acid is a heterocyclic compound that contains a quinoxaline ring system with two methyl groups at the 2 and 3 positions and a sulfonic acid group at the 6 position. This compound is of interest due to its potential biological activities and diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-quinoxalinesulfonic acid typically involves the condensation of 2,3-diaminotoluene with a suitable sulfonating agent. One common method includes the reaction of 2,3-diaminotoluene with sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 6 position of the quinoxaline ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize the efficiency of the sulfonation process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-quinoxalinesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups
Scientific Research Applications
2,3-Dimethyl-6-quinoxalinesulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its antifungal and antibacterial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-quinoxalinesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The sulfonic acid group plays a crucial role in its binding affinity and specificity towards these targets. The compound’s effects are mediated through the modulation of cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound with a similar ring structure but lacking the methyl and sulfonic acid groups.
2,3-Dimethylquinoxaline: Similar to 2,3-Dimethyl-6-quinoxalinesulfonic acid but without the sulfonic acid group.
6-Sulfoquinoxaline: Contains the sulfonic acid group but lacks the methyl groups at the 2 and 3 positions
Uniqueness
This compound is unique due to the presence of both methyl groups and the sulfonic acid group, which confer distinct chemical and biological properties. This combination enhances its solubility, reactivity, and potential biological activities compared to its analogs .
Properties
IUPAC Name |
2,3-dimethylquinoxaline-6-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-6-7(2)12-10-5-8(16(13,14)15)3-4-9(10)11-6/h3-5H,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKUJCYZVGDUNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)S(=O)(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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